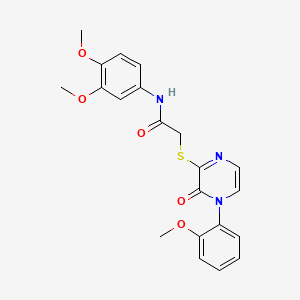

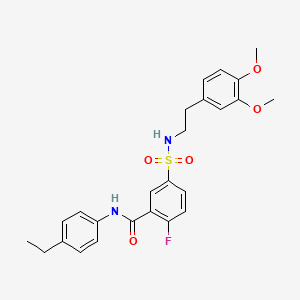

N-(3,4-dimethoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of heterocyclic amide derivatives is a topic of interest due to their potential biological activities. In one study, a novel compound was synthesized by a N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid, resulting in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide . Another research focused on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, using a novel Pd/C catalyst. This method showed high activity, selectivity, and stability, achieving a selectivity of 99.3% . Additionally, 2-Phenyl-N-(pyrazin-2-yl)acetamide was prepared through a coupling reaction and crystallized using a toluene and methanol mixture .

Molecular Structure Analysis

The molecular structures of synthesized compounds were characterized using various analytical techniques. For instance, the structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was confirmed by FT-IR, 1H and 13C NMR spectroscopy, and single-crystal X-ray crystallography . The compound 2-Phenyl-N-(pyrazin-2-yl)acetamide was also characterized by elemental analysis, FTIR, 1H NMR, and single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group with specific unit-cell parameters .

Chemical Reactions Analysis

The studies provided do not detail specific chemical reactions involving the compound "N-(3,4-dimethoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide". However, the synthesis processes described for related compounds involve N-acylation and coupling reactions, which are common in the formation of amide bonds in heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were investigated using various techniques. The crystal packing of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was found to be stabilized by hydrogen bonds, and its interactions with DNA bases were examined computationally . The compound 2-Phenyl-N-(pyrazin-2-yl)acetamide's crystal structure featured an intramolecular C–H···O hydrogen bond and a two-dimensional network formed by intermolecular N–H···O and C–H···O hydrogen bonds . The thermal properties of this compound were also analyzed using thermogravimetric analysis and differential thermal analysis .

Biological Evaluation

The biological activities of the synthesized compounds were evaluated in various assays. The antioxidant activity of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was assessed using an ABTS assay, showing moderate activity. Its antimicrobial activity was also significant against certain bacterial strains and yeasts . The papers provided do not mention biological evaluations for the other compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of compounds with similar chemical structures have been extensively studied. For example, the synthesis of complex acetamides and their structural elucidation provide insights into their potential applications in various fields, including materials science and pharmaceuticals. The study of chloroacetamide inhibition of fatty acid synthesis in green algae highlights the herbicidal potential of similar compounds, which could extend to the subject chemical through analogy (Weisshaar & Böger, 1989). Furthermore, the crystal structure analysis of related compounds, such as capsaicinoids, provides a foundation for understanding the conformational dynamics and potential receptor interactions of similar acetamides (Park et al., 1995).

Photoinitiators and Polymer Chemistry

Compounds with acetamide functionalities have been investigated for their role as photoinitiators in the preparation of hybrid networks. The study on thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators demonstrates the utility of such compounds in polymer chemistry, particularly in improving thermal stability and creating robust polymer/filler networks (Batibay et al., 2020). This suggests that the subject compound might also find applications in materials science, especially in the development of advanced polymers with enhanced properties.

Medicinal Chemistry and Drug Synthesis

The synthesis of intermediates for antimalarial drugs, as demonstrated by the chemoselective acetylation of 2-aminophenol, indicates the relevance of acetamide derivatives in medicinal chemistry (Magadum & Yadav, 2018). Similarly, the synthesis of novel acetamides with anti-inflammatory activity underlines the potential therapeutic applications of such compounds (Sunder & Maleraju, 2013). These findings suggest that "N-(3,4-dimethoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide" could be explored for its potential in drug development, particularly in designing new therapeutic agents.

Eigenschaften

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c1-27-16-7-5-4-6-15(16)24-11-10-22-20(21(24)26)30-13-19(25)23-14-8-9-17(28-2)18(12-14)29-3/h4-12H,13H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWMIBUHCSHXEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

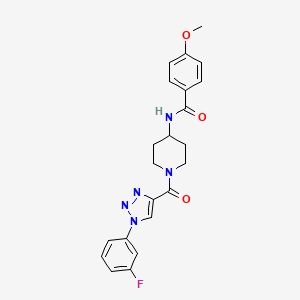

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2516140.png)

![4-((2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2516142.png)

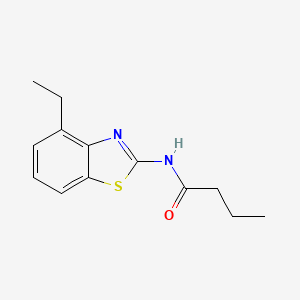

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2516146.png)

![[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2516150.png)

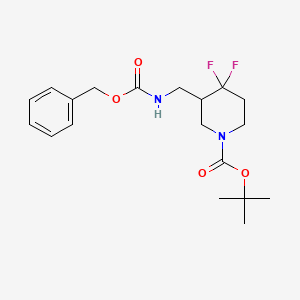

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2516151.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2516152.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide](/img/structure/B2516154.png)

![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2516159.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]propanamide](/img/structure/B2516160.png)